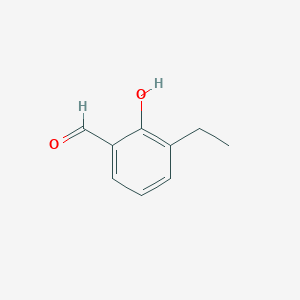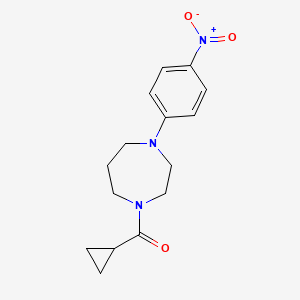
Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a 1,4-diazepan-1-yl group (which is a seven-membered ring with two nitrogen atoms), and a 4-nitrophenyl group (which is a benzene ring with a nitro group at the 4-position). The methanone indicates a carbonyl group (C=O) is also present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,4-diazepan-1-yl ring and the introduction of the cyclopropyl and 4-nitrophenyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a seven-membered ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the cyclopropyl group, which can exhibit unique reactivity due to ring strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more polar, while the cyclopropyl group could influence its conformational stability .Applications De Recherche Scientifique
Synthetic Precursors and Methodologies Cyclopropyl ketones, including those related to the compound , have been demonstrated as valuable synthetic precursors. For instance, doubly activated cyclopropanes have been efficiently utilized for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles upon treatment with primary amines. Oxidation of these dihydropyrroles facilitates rapid access to densely functionalized pyrroles, showcasing the compound's role in synthesizing structurally complex and functionally rich pyrroles (Wurz & Charette, 2005).
Reactions with Diazoalkanes Further illustrating its versatility, the compound's structural analogs participate in reactions with diazoalkanes, leading to Michael additions catalyzed by diazoalkanes acting as nitrogen bases. Such reactions underscore the compound's potential in creating novel cyclopropa[b][1]benzopyran-7-one derivatives, which could be pivotal in designing new chemical entities with unique biological or material properties (Dean & Johnson, 1980).
Cyclopropenone Oximes Reaction Cyclopropyl derivatives' reaction with isocyanates to form 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, highlights another dimension of its application in synthesizing spiro compounds, which are of interest due to their unique chemical properties and potential pharmaceutical applications (Yoshida et al., 1988).
Histamine H3-Receptor Antagonism The compound's framework has been adapted in synthesizing ciproxifan, a novel reference antagonist for the histamine H3 receptor. This adaptation underscores the compound's relevance in developing therapeutic agents, particularly in treating neurological disorders (Stark, 2000).
Anti-Mycobacterial Agents Finally, cyclopropyl methanones, structurally related to the compound, have been explored for their anti-tubercular activities. This research avenue signifies the compound's potential applicability in addressing global health challenges, particularly in developing new treatments against tuberculosis (Dwivedi et al., 2005).
Mécanisme D'action
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The nitro group could potentially undergo reduction in a biological context, and the diazepan ring could interact with various biological receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(12-2-3-12)17-9-1-8-16(10-11-17)13-4-6-14(7-5-13)18(20)21/h4-7,12H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXREUFGQJSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

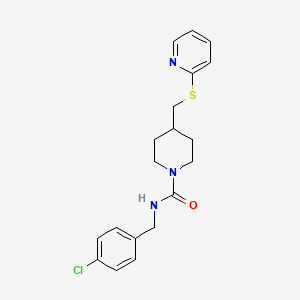
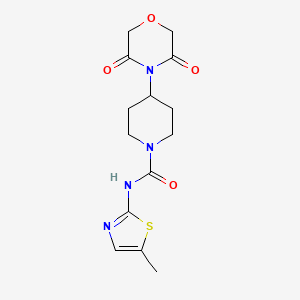
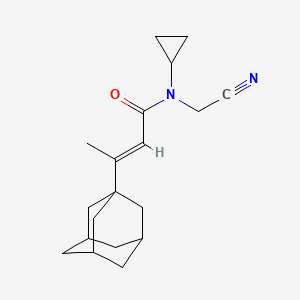
![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2925969.png)
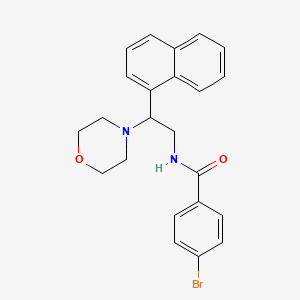
![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)
![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)
![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)
![3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2925977.png)



